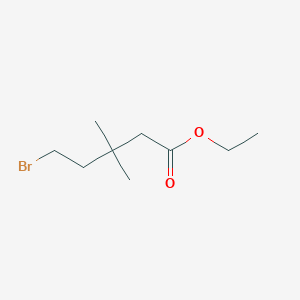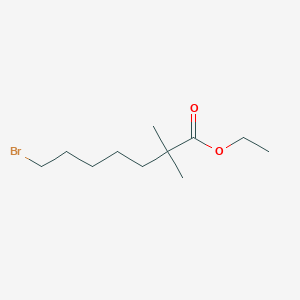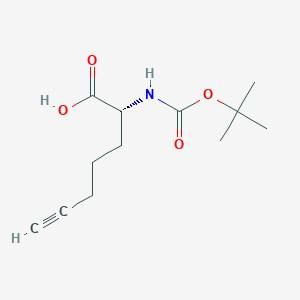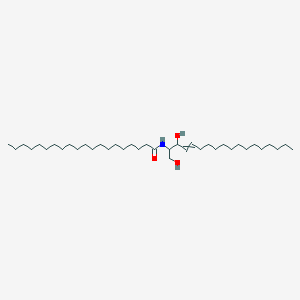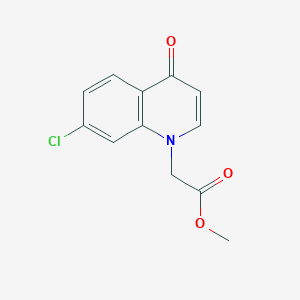![molecular formula C22H14O4 B3092790 [1,1'-Binaphthalene]-4,4'-dicarboxylic acid CAS No. 123524-53-8](/img/structure/B3092790.png)
[1,1'-Binaphthalene]-4,4'-dicarboxylic acid
描述
[1,1’-Binaphthalene]-4,4’-dicarboxylic acid: is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with carboxylic acid groups attached at the 4 and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the use of ferric chloride (FeCl3) as an oxidizing agent to facilitate the coupling reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: In industrial settings, the production of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry approaches, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions:
Oxidation: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted binaphthalene derivatives.
科学研究应用
Chemistry: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is used as a building block in the synthesis of complex organic molecules. It is also employed in the development of chiral ligands for asymmetric catalysis .
Biology: In biological research, this compound is used to study the interactions between aromatic compounds and biological macromolecules. It serves as a model compound for understanding the behavior of polycyclic aromatic hydrocarbons in biological systems .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the behavior of biological macromolecules and alter their function. The compound’s carboxylic acid groups play a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity .
相似化合物的比较
- 1,1’-Binaphthalene-2,2’-dicarboxylic acid
- 2,2’-Binaphthalene-4,4’-dicarboxylic acid
- 1,1’-Binaphthalene-3,3’-dicarboxylic acid
Uniqueness: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups at the 4 and 4’ positions. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and biological research .
属性
IUPAC Name |
4-(4-carboxynaphthalen-1-yl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)19-11-9-17(13-5-1-3-7-15(13)19)18-10-12-20(22(25)26)16-8-4-2-6-14(16)18/h1-12H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJFECYYLUQKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C3=CC=C(C4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263422 | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123524-53-8 | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
